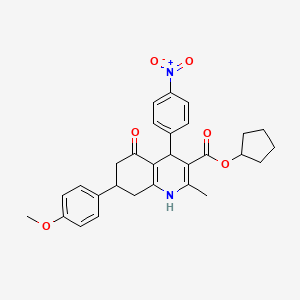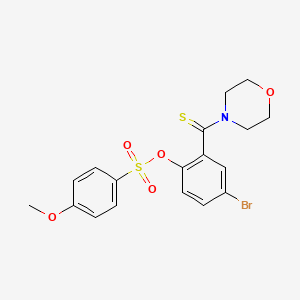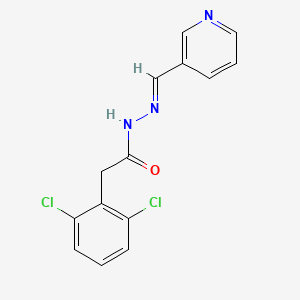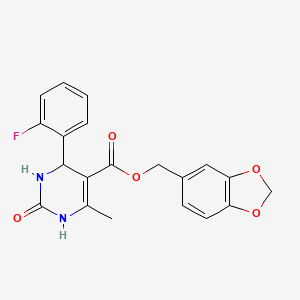![molecular formula C19H18N2O4 B5211405 8-[4-(4-nitrophenoxy)butoxy]quinoline](/img/structure/B5211405.png)
8-[4-(4-nitrophenoxy)butoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[4-(4-nitrophenoxy)butoxy]quinoline, also known as NPQ, is a chemical compound that has been widely used in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool in the study of biological processes.
Wirkmechanismus
The mechanism of action of 8-[4-(4-nitrophenoxy)butoxy]quinoline involves the formation of a complex with metal ions. This complex can then interact with biological molecules such as proteins and nucleic acids, leading to various biochemical and physiological effects. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species.
Biochemical and Physiological Effects:
8-[4-(4-nitrophenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects. It can act as an inhibitor of enzymes such as acetylcholinesterase and tyrosinase. It can also induce the production of cytokines and chemokines, leading to an immune response. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline has been shown to have antioxidant properties, protecting cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-[4-(4-nitrophenoxy)butoxy]quinoline in lab experiments is its high selectivity for metal ions. This makes it a valuable tool for the detection of metal ions in biological samples. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline has a high quantum yield, making it a sensitive fluorescent probe. However, one limitation of using 8-[4-(4-nitrophenoxy)butoxy]quinoline is its potential toxicity, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of 8-[4-(4-nitrophenoxy)butoxy]quinoline in scientific research. One potential application is in the development of new antimicrobial agents. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline can be used as a photosensitizer in the treatment of cancer, with potential applications in photodynamic therapy. Additionally, 8-[4-(4-nitrophenoxy)butoxy]quinoline can be used as a tool for the detection of metal ions in environmental and biomedical samples.
Conclusion:
In conclusion, 8-[4-(4-nitrophenoxy)butoxy]quinoline is a valuable chemical compound that has been widely used in scientific research. Its high selectivity for metal ions, sensitivity as a fluorescent probe, and various biochemical and physiological effects make it a valuable tool for the study of biological processes. However, its potential toxicity should be taken into consideration when designing lab experiments. There are several future directions for the use of 8-[4-(4-nitrophenoxy)butoxy]quinoline in scientific research, including the development of new antimicrobial agents and applications in photodynamic therapy.
Synthesemethoden
The synthesis of 8-[4-(4-nitrophenoxy)butoxy]quinoline involves the reaction of 8-hydroxyquinoline with 4-nitrophenoxybutyl bromide in the presence of a base. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified through column chromatography to obtain pure 8-[4-(4-nitrophenoxy)butoxy]quinoline.
Wissenschaftliche Forschungsanwendungen
8-[4-(4-nitrophenoxy)butoxy]quinoline has been widely used in scientific research as a fluorescent probe for the detection of metal ions such as zinc, copper, and iron. It has also been used as a photosensitizer in the treatment of cancer. Furthermore, 8-[4-(4-nitrophenoxy)butoxy]quinoline has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
IUPAC Name |
8-[4-(4-nitrophenoxy)butoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-21(23)16-8-10-17(11-9-16)24-13-1-2-14-25-18-7-3-5-15-6-4-12-20-19(15)18/h3-12H,1-2,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHAPEJOLGQGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCCCOC3=CC=C(C=C3)[N+](=O)[O-])N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-chloro-1-methylethyl)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B5211325.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenoxyethanamine](/img/structure/B5211338.png)
![1-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-4-piperidinyl]-1-propanol](/img/structure/B5211346.png)



![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5211393.png)
![2-[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B5211397.png)


![4-(4-chloro-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5211424.png)
![2-[4-(benzyloxy)-3-methoxybenzylidene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5211434.png)

